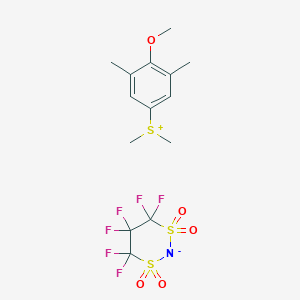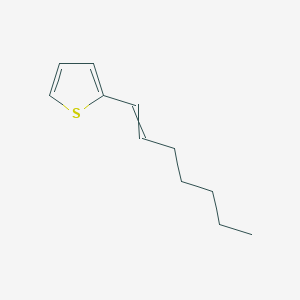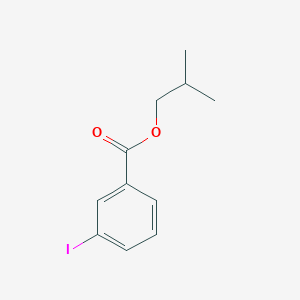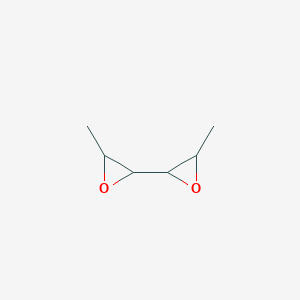
2-Methyl-3-(3-methyloxiran-2-yl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is an organic compound with the molecular formula C6H10O2. It is a type of epoxide, which is characterized by a three-membered ring containing an oxygen atom. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-methyl-2-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize catalysts such as titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide as the oxidant. The reaction is carried out in a continuous flow reactor, allowing for efficient production of the epoxide .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-(3-methyloxiran-2-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the electrophilic carbon atoms in the epoxide ring, resulting in ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxides (RO-), and amines (RNH2) are commonly employed.
Major Products
Oxidation: Diols are the major products formed from the oxidation of this compound.
Reduction: Alcohols are the primary products of reduction reactions.
Substitution: The products of substitution reactions depend on the nucleophile used, but typically include alcohols, ethers, and amines.
Applications De Recherche Scientifique
2-Methyl-3-(3-methyloxiran-2-yl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-(3-methyloxiran-2-yl)oxirane involves the opening of the epoxide ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyloxirane: Another epoxide with similar reactivity but different substituents on the ring.
2-Ethyl-3-methyloxirane: Similar structure with an ethyl group instead of a methyl group.
3-Ethyl-2,2-dimethyloxirane: Contains additional methyl and ethyl groups, leading to different reactivity and applications .
Uniqueness
2-Methyl-3-(3-methyloxiran-2-yl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
51153-42-5 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
2-methyl-3-(3-methyloxiran-2-yl)oxirane |
InChI |
InChI=1S/C6H10O2/c1-3-5(7-3)6-4(2)8-6/h3-6H,1-2H3 |
Clé InChI |
SINVKWSLMGHBSX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(O1)C2C(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)

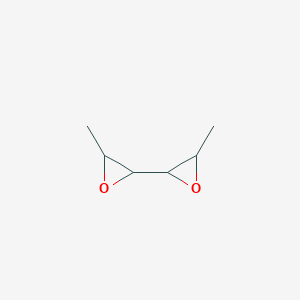
![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)

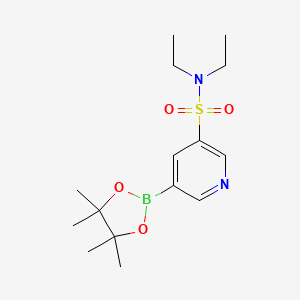

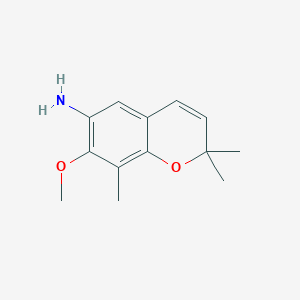
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
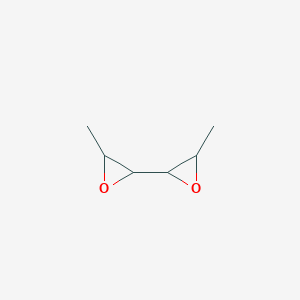
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
